molecular formula C18H20O B1360629 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898755-60-7

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone

Cat. No.: B1360629
CAS No.: 898755-60-7
M. Wt: 252.3 g/mol
InChI Key: HATVPCJIXUUWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 3,4-dimethylphenyl group and a 4’-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-2-propanone
  • 4’-Methylpropiophenone
  • 3,4-Dimethylacetophenone

Uniqueness

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATVPCJIXUUWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644825
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-60-7
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.